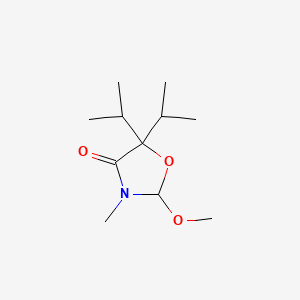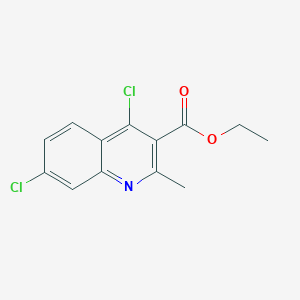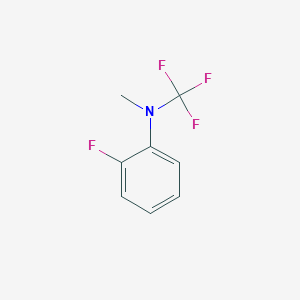
5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one: is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered ring compounds containing nitrogen, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diisopropylamine derivative, with a methoxy-substituted carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the oxazolidinone ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a scaffold for the development of bioactive molecules. Its oxazolidinone core is of interest for the design of potential pharmaceuticals, including antibiotics and enzyme inhibitors.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The oxazolidinone class is known for its antibacterial activity, and modifications of this compound may lead to new drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one depends on its specific application. In the context of its biological activity, the compound may interact with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or modulate the activity of specific enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
類似化合物との比較
5,5-Dimethyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one: A similar compound with methyl groups instead of isopropyl groups.
5,5-Diisopropyl-2-ethoxy-3-methyl-1,3-oxazolidin-4-one: A compound with an ethoxy group instead of a methoxy group.
5,5-Diisopropyl-2-methoxy-3-ethyl-1,3-oxazolidin-4-one: A compound with an ethyl group instead of a methyl group.
Uniqueness: The uniqueness of 5,5-Diisopropyl-2-methoxy-3-methyl-1,3-oxazolidin-4-one lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of isopropyl groups and a methoxy group provides distinct steric and electronic properties, making it a valuable compound for various applications.
特性
CAS番号 |
56440-38-1 |
|---|---|
分子式 |
C11H21NO3 |
分子量 |
215.29 g/mol |
IUPAC名 |
2-methoxy-3-methyl-5,5-di(propan-2-yl)-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H21NO3/c1-7(2)11(8(3)4)9(13)12(5)10(14-6)15-11/h7-8,10H,1-6H3 |
InChIキー |
PMOPZQQJAOVKKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(C(=O)N(C(O1)OC)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)



![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)



![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)





